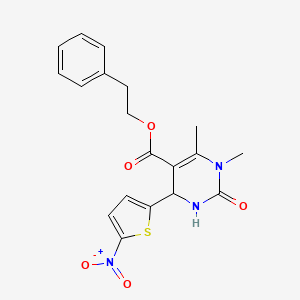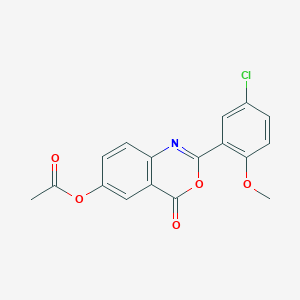![molecular formula C21H19FN2 B4960083 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline, also known as CBL0137, is a small molecule compound that has recently gained attention in the field of cancer research. It is a synthetic compound that was originally developed as an antiviral agent, but its potential as an anticancer agent has been discovered in recent years. CBL0137 has been found to exhibit promising anticancer activity against various types of cancer, including breast cancer, ovarian cancer, and lung cancer.
Mecanismo De Acción
The exact mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is not fully understood, but it is believed to act through a variety of pathways. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to inhibit the activity of several key proteins involved in DNA repair, including p53, BRCA1, and RAD51. It has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress and damage.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has also been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including c-Myc and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its broad-spectrum activity against various types of cancer cells. It has been shown to be effective against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of drug-resistant cancers. However, one of the limitations of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.
Direcciones Futuras
There are several future directions for research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. One area of focus is the development of more effective and less toxic formulations of the compound. Another area of research is the identification of biomarkers that can predict response to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline treatment. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline for maximum efficacy. Finally, there is a need for clinical trials to determine the safety and efficacy of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline in humans.
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is a promising anticancer agent that has shown potent activity against a wide range of cancer cell lines. While there are limitations to its use, further research on N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has the potential to lead to the development of more effective and less toxic treatments for cancer.
Métodos De Síntesis
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline is synthesized using a multi-step process that involves the reaction of 9-ethylcarbazole with 2-fluoroaniline. The resulting compound is then subjected to further chemical reactions to produce the final product, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline. The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline has been shown to induce cell death in cancer cells through a variety of mechanisms, including DNA damage, inhibition of DNA repair, and disruption of cell cycle progression.
Propiedades
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c1-2-24-20-10-6-3-7-16(20)17-13-15(11-12-21(17)24)14-23-19-9-5-4-8-18(19)22/h3-13,23H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACXYGBUAYNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3F)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)
![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4960058.png)

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)
![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)
